molecular formula C13H15N3O2 B5680557 3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine

3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine

Cat. No. B5680557
M. Wt: 245.28 g/mol
InChI Key: AMNCQJNDZCDODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine is a chemical compound that has gained attention in the field of scientific research due to its unique properties. This compound is a pyridine derivative that contains an oxadiazole ring and a tetrahydrofuran moiety. It has been studied extensively for its potential use in various applications, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been studied for its potential use as an antifungal agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine in lab experiments include its high purity and yield, as well as its potential use in various applications. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine. One potential direction is the development of new derivatives with improved properties. Another direction is the study of its potential use in other applications, such as catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

The synthesis of 3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine involves the reaction of 2-chloroethylpyridine with tetrahydrofuran-3-carboxylic acid hydrazide in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine has been studied extensively for its potential use in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

3-(oxolan-3-yl)-5-(2-pyridin-3-ylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-10(8-14-6-1)3-4-12-15-13(16-18-12)11-5-7-17-9-11/h1-2,6,8,11H,3-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNCQJNDZCDODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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